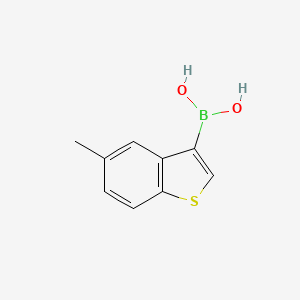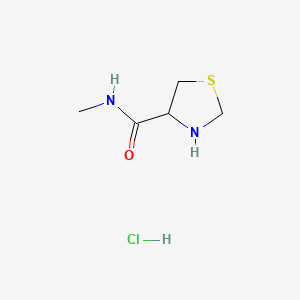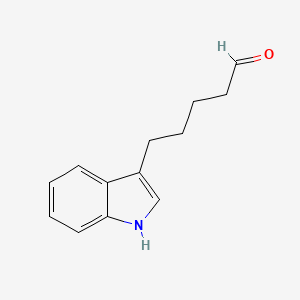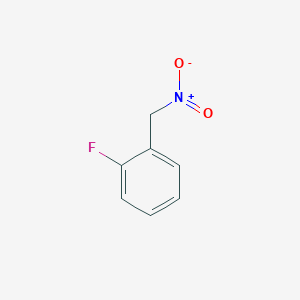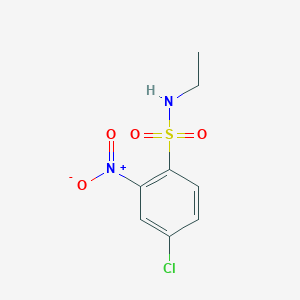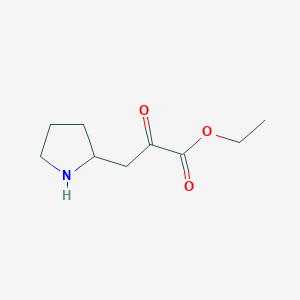
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at low temperatures, around -40°C . The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of fine chemicals and as a building block for various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The compound’s keto and ester groups can also participate in various biochemical pathways, modulating the function of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate
Uniqueness
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the development of compounds with targeted biological activity. The non-planarity of the pyrrolidine ring allows for greater three-dimensional coverage, enhancing its interaction with biological targets .
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl 2-oxo-3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)6-7-4-3-5-10-7/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
AGPNVGQNHSZLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


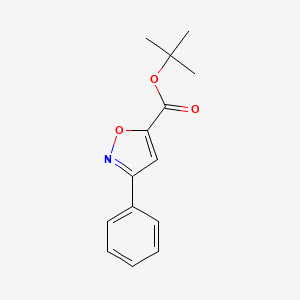
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
